What is the CAS number for Tetrapropylammonium chloride?
What is the CAS number for Tetrapropylammonium chloride?
CAS Number: 5810-42-4
This technical guide provides an in-depth overview of Tetrapropylammonium (B79313) chloride, a quaternary ammonium (B1175870) compound with significant applications in neurobiology, organic synthesis, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental protocols, and mechanisms of action.
Physicochemical Properties
Tetrapropylammonium chloride is a white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 5810-42-4 | N/A |
| Molecular Formula | C₁₂H₂₈ClN | N/A |
| Molecular Weight | 221.81 g/mol | N/A |
| Melting Point | 240-242 °C | N/A |
| Solubility | Soluble in water and polar organic solvents | N/A |
| Appearance | White crystalline solid | N/A |
Applications in Research and Drug Development
Tetrapropylammonium chloride is a versatile compound with several key applications in scientific research, primarily as an ion channel blocker and a phase-transfer catalyst.
Ion Channel Blocker
Tetrapropylammonium chloride is utilized in electrophysiological studies to probe the structure and function of ion channels. It acts as a pore blocker for certain types of potassium and chloride channels, physically obstructing the flow of ions. This property makes it a valuable tool for isolating and characterizing specific ion channel currents in neurons and other excitable cells.
Phase-Transfer Catalyst
In organic synthesis, Tetrapropylammonium chloride functions as a phase-transfer catalyst. It facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The tetrapropylammonium cation forms an ion pair with the reactant in the aqueous phase, transporting it into the organic phase where the reaction can proceed. This technique is widely employed to enhance reaction rates and yields in various organic transformations.
Structure-Directing Agent in Zeolite Synthesis
Tetrapropylammonium chloride is also used as a template or structure-directing agent in the synthesis of microporous materials like ZSM-5 zeolites. The tetrapropylammonium cations organize the silicate (B1173343) and aluminate precursors during the hydrothermal synthesis process, leading to the formation of the characteristic pore structure of the zeolite.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Tetrapropylammonium chloride.
Protocol for Studying Ion Channel Blocking using Patch-Clamp Electrophysiology
This protocol describes the use of Tetrapropylammonium chloride to block neuronal chloride channels in cultured neurons using the whole-cell patch-clamp technique.
Materials:
-
Cultured neurons on coverslips
-
External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal (intracellular/pipette) solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH)
-
Stock solution of Tetrapropylammonium chloride (1 M in deionized water)
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Prepare external and internal solutions and filter them (0.22 µm filter).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.
-
Fill a patch pipette with the internal solution and mount it on the micromanipulator.
-
Approach a neuron and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline chloride currents by applying voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments).
-
Prepare working concentrations of Tetrapropylammonium chloride (e.g., 1, 10, 100 µM) by diluting the stock solution in the external solution.
-
Perfuse the recording chamber with the desired concentration of Tetrapropylammonium chloride and repeat the voltage-step protocol to record the blocked currents.
-
Wash out the drug by perfusing with the external solution and record the recovery of the chloride currents.
-
Analyze the data to determine the extent of channel block at different concentrations and voltages.
Protocol for Phase-Transfer Catalyzed Alkylation of Benzyl (B1604629) Cyanide
This protocol describes the ethylation of benzyl cyanide using ethyl bromide under phase-transfer catalysis conditions with Tetrapropylammonium chloride.
Materials:
-
Benzyl cyanide
-
Ethyl bromide
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Tetrapropylammonium chloride
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine benzyl cyanide (10 mmol), toluene (20 mL), and a 50% aqueous solution of sodium hydroxide (10 mL).
-
Add Tetrapropylammonium chloride (0.5 mmol, 5 mol%) to the biphasic mixture.
-
Heat the mixture to 60°C with vigorous stirring.
-
Slowly add ethyl bromide (12 mmol) to the reaction mixture over 15 minutes.
-
Maintain the reaction at 60°C for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Protocol for the Synthesis of ZSM-5 Zeolite
This protocol outlines the hydrothermal synthesis of ZSM-5 zeolite using Tetrapropylammonium chloride as a structure-directing agent.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Sodium aluminate (NaAlO₂)
-
Tetrapropylammonium chloride
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare the synthesis gel with the following molar composition: 1 SiO₂ : 0.02 Al₂O₃ : 0.1 Na₂O : 0.1 TPACl : 40 H₂O.
-
In a beaker, dissolve sodium aluminate and sodium hydroxide in half of the deionized water.
-
In a separate beaker, dissolve Tetrapropylammonium chloride in the remaining deionized water.
-
Slowly add tetraethyl orthosilicate (TEOS) to the Tetrapropylammonium chloride solution with vigorous stirring to form a clear solution.
-
Add the sodium aluminate/sodium hydroxide solution dropwise to the silica/TPACl solution under continuous stirring.
-
Continue stirring the resulting gel for 1 hour to ensure homogeneity.
-
Transfer the synthesis gel to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 170°C for 48 hours for crystallization.
-
After crystallization, cool the autoclave to room temperature.
-
Collect the solid product by filtration, wash thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the product at 110°C overnight.
-
To remove the organic template, calcine the dried powder in air at 550°C for 6 hours.
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the mechanisms of action of Tetrapropylammonium chloride in its primary applications.
Caption: Mechanism of ion channel blocking by Tetrapropylammonium chloride.
Caption: Mechanism of phase-transfer catalysis using Tetrapropylammonium chloride.
Caption: Role of Tetrapropylammonium cations in ZSM-5 zeolite synthesis.
Safety and Handling
Tetrapropylammonium chloride is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
This technical guide provides a comprehensive overview of Tetrapropylammonium chloride for research and development purposes. The detailed protocols and mechanistic diagrams are intended to facilitate its effective application in the laboratory.
